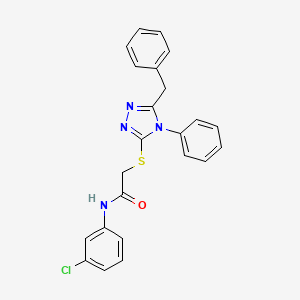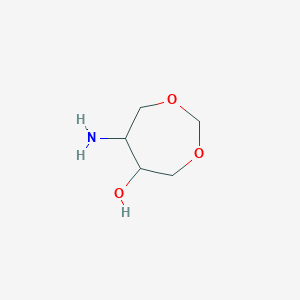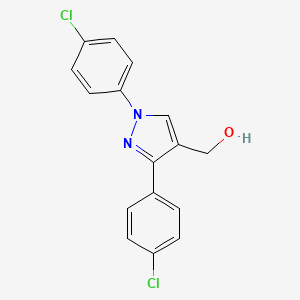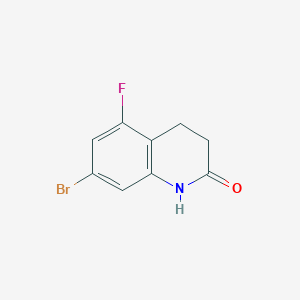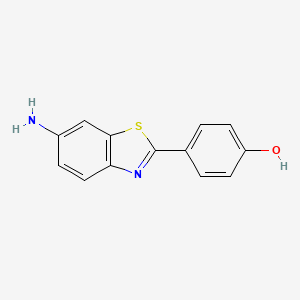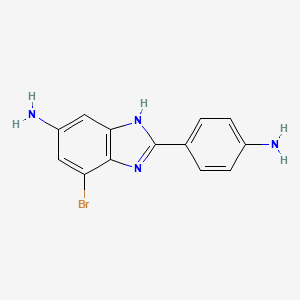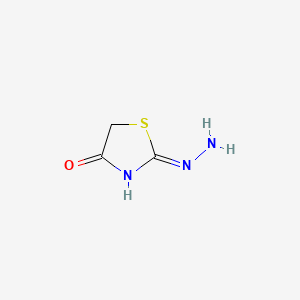
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one is an organic compound that belongs to the class of thiazolidinones This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one typically involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
Thiosemicarbazide Reaction: Thiosemicarbazide reacts with an α-haloketone or α-haloester to form the thiazolidinone ring.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the hydrazinylidene group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
類似化合物との比較
Similar Compounds
Thiazolidin-2,4-dione: Another thiazolidinone derivative with different substituents.
2-Hydrazinylidene-1,3-thiazolidin-4-one: A similar compound without the (2Z) configuration.
Uniqueness
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one is unique due to its specific (2Z) configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different binding affinities and selectivities compared to other similar compounds.
特性
CAS番号 |
32003-36-4 |
|---|---|
分子式 |
C3H5N3OS |
分子量 |
131.16 g/mol |
IUPAC名 |
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-3-5-2(7)1-8-3/h1,4H2,(H,5,6,7) |
InChIキー |
RTNSXKXHLZHMLQ-UHFFFAOYSA-N |
異性体SMILES |
C1C(=O)N/C(=N/N)/S1 |
正規SMILES |
C1C(=O)NC(=NN)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



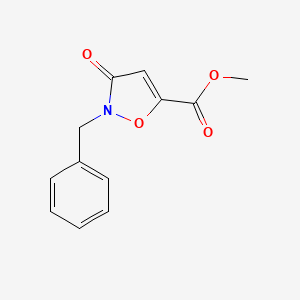
![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)


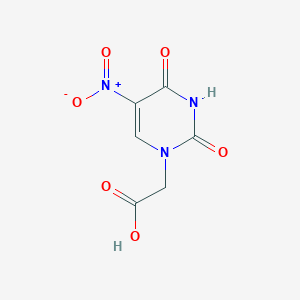
![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)
